molecular formula C18H24N4O3S B5569351 8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5569351
M. Wt: 376.5 g/mol
InChI Key: LTIZEOXBSRAFRC-UHFFFAOYSA-N
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Description

The compound is a part of a broader class of molecules that have been synthesized and evaluated for various biological activities, including nematicidal, antimicrobial, and anticancer activities. These molecules typically feature a complex heterocyclic framework incorporating elements such as imidazo[2,1-b]thiazole, which is known for its potential in drug development due to its varied pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic building blocks such as cyclohexanone, aryl amine, and thiomalic acid leading to complex spiro and azaspiro structures. These synthesis pathways are characterized by reactions that include condensation, treatment with acids, and subsequent reactions to introduce various substituents into the molecular framework (A. Srinivas et al., 2008).

Scientific Research Applications

Antimicrobial and Antitubercular Activities Research by Ur et al. (2004) on derivatives structurally related to the compound of interest demonstrated selective antimicrobial activity against Staphylococcus epidermidis, indicating potential as targeted antimicrobial agents. This highlights the compound's relevance in addressing specific microbial infections, contributing to the development of new antimicrobial strategies (Ur et al., 2004).

Antitubercular Potential A study on imidazo[2,1-b][1,3,4]thiadiazole derivatives, related to the compound , by Patel et al. (2017), showed significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. One of the derivatives exhibited a 98% inhibition rate with a MIC of 3.14 μg/ml, suggesting that these compounds may serve as leads for developing new antitubercular therapies (Patel et al., 2017).

Corrosion Inhibition Wazzan et al. (2018) investigated imidazolidine derivatives, closely related to the chemical structure of interest, as corrosion inhibitors for steel in acidic environments. These compounds demonstrated significant efficiency in protecting steel against corrosion, offering insights into their potential industrial applications for metal preservation (Wazzan et al., 2018).

properties

IUPAC Name

8-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-3-4-13(2)22-12-18(25-17(22)24)5-7-20(8-6-18)15(23)14-11-21-9-10-26-16(21)19-14/h9-11,13H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIZEOXBSRAFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2(CCN(CC2)C(=O)C3=CN4C=CSC4=N3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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